
1,2-Dihydro Beclomethasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro Beclomethasone is a synthetic corticosteroid, structurally related to beclomethasone dipropionate. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a prodrug that is metabolized into its active form, beclomethasone-17-monopropionate, which exerts its effects by binding to glucocorticoid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro Beclomethasone involves multiple steps, starting from the parent compound, beclomethasone. The key steps include:
Hydrogenation: The parent compound undergoes hydrogenation to introduce the 1,2-dihydro functionality.
Esterification: The hydroxyl groups at positions 17 and 21 are esterified with propionic acid to form the dipropionate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation and esterification processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dihydro Beclomethasone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potentially different pharmacological activities .
Applications De Recherche Scientifique
1,2-Dihydro Beclomethasone has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new corticosteroids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of pharmaceutical products for its anti-inflammatory properties
Mécanisme D'action
1,2-Dihydro Beclomethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects. The active metabolite, beclomethasone-17-monopropionate, has a high affinity for glucocorticoid receptors, enhancing its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Beclomethasone Dipropionate: The parent compound, which is also a corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another corticosteroid with a different structure but similar therapeutic uses.
Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
1,2-Dihydro Beclomethasone is unique due to its specific structural modifications, which enhance its stability and reduce its side effects compared to other corticosteroids. Its prodrug nature allows for targeted activation in specific tissues, minimizing systemic exposure and associated adverse effects .
Propriétés
Formule moléculaire |
C22H31ClO5 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 |
Clé InChI |
XAEVBOKECPGQBS-DVTGEIKXSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
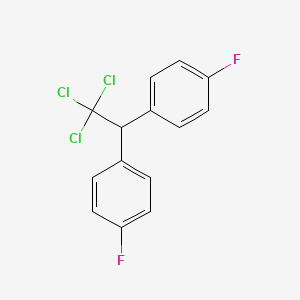
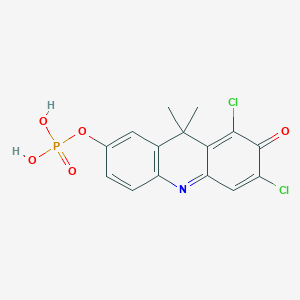
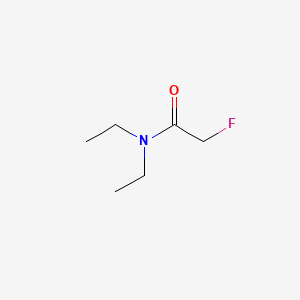
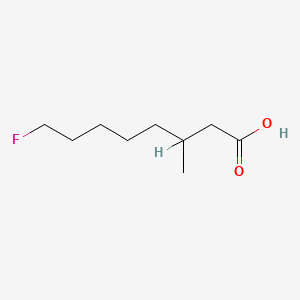
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)
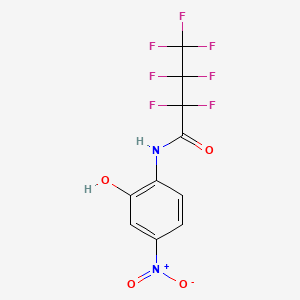
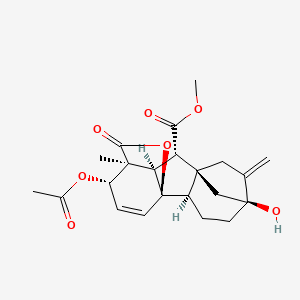

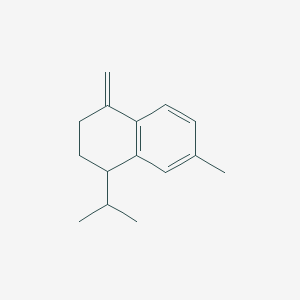
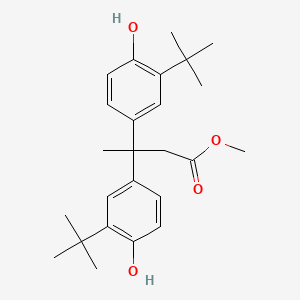
![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)
